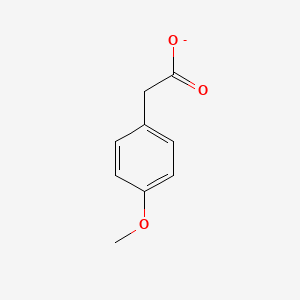

4-Methoxyphenylacetate

Beschreibung

Historical Trajectories in 4-Methoxyphenylacetate Discovery and Investigation

The scientific journey of this compound and its derivatives is rooted in early investigations into catechol compounds and their chemical behaviors. A foundational aspect of this research was understanding the oxidative processes of methylated catechols, particularly their interactions with enzymes. A significant early study focused on the chemical and enzymatic oxidation of 4-methylcatechol (B155104) in the presence of amino acids, which laid the groundwork for understanding how these derivatives transform. This initial research evolved from fundamental oxidation studies to more complex synthetic applications, including the development of derivatives for various industrial uses.

While a precise timeline for the discovery of this compound itself is not explicitly documented, its prominence grew with advancements in fragrance chemistry and pharmaceutical synthesis. smolecule.com For instance, research into fragrance compounds like Calone 1951 highlighted the utility of related methylcatechol derivatives. Furthermore, patent literature from the early 21st century began to document the synthesis and potential therapeutic applications of this compound derivatives, marking a significant expansion in its research scope. smolecule.com

Contemporary Significance of this compound in Chemical and Biological Sciences

In modern scientific research, this compound and its related structures are of considerable interest. The compound serves as a versatile intermediate in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. smolecule.comontosight.aicymitquimica.com Its dual functional groups, the ester and the methoxy-substituted phenyl ring, allow for a variety of chemical modifications. smolecule.com

In the biological sciences, research has explored the potential activities of this compound derivatives, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.aismolecule.com The parent compound, 4-methoxyphenylacetic acid, has been identified as a metabolite in various organisms, including the fungus Aspergillus niger and certain plants, and it is also found in normal human urine, cerebrospinal fluid, and brain tissue. nih.govhmdb.ca This natural occurrence has spurred investigations into its physiological roles. For example, 2-(4-Methoxyphenyl)acetic acid has been studied as a potential biomarker for non-small cell lung cancer. medchemexpress.com

Overview of Core Research Domains Pertaining to this compound

The research pertaining to this compound can be broadly categorized into several key domains:

Organic Synthesis: A primary area of research involves the use of this compound as a building block for creating more complex organic molecules. Its structure is amenable to various reactions, making it a valuable precursor in multi-step syntheses. smolecule.comsigmaaldrich.comorgsyn.org

Pharmaceutical and Medicinal Chemistry: Derivatives of this compound are being investigated for their potential therapeutic properties. Research includes exploring their efficacy as anti-inflammatory, antimicrobial, and antioxidant agents. ontosight.aismolecule.com There is also interest in its derivatives for applications in cancer therapy.

Agrochemicals: The compound and its derivatives are studied for their potential use in the development of new pesticides and herbicides. smolecule.comontosight.ai

Flavor and Fragrance Chemistry: this compound and related compounds are utilized in the fragrance industry. churchdwight.comresearchgate.net

Metabolomics and Biomarker Discovery: As a naturally occurring metabolite, 4-methoxyphenylacetic acid is studied to understand metabolic pathways and to identify potential biomarkers for diseases. hmdb.camedchemexpress.com

Materials Science: Esters like this compound are explored for their potential in creating new polymers, coatings, and adhesives. smolecule.comontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-methoxyphenyl) acetate (B1210297) | nih.gov |

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| CAS Number | 1200-06-2 | nih.gov |

| Appearance | Pale yellow or off-white colored flakes (for the acid form) | nih.gov |

| Boiling Point | 158 °C at 19 mmHg (for the methyl ester) | sigmaaldrich.comchemicalbook.com |

| Density | 1.135 g/mL at 25 °C (for the methyl ester) | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.516 (lit.) (for the methyl ester) | sigmaaldrich.com |

Interactive Data Table: Research Applications of this compound and its Derivatives

| Research Area | Specific Application/Finding | Reference Compound(s) | Source(s) |

| Pharmaceuticals | Intermediate in drug synthesis; potential anti-inflammatory, antimicrobial, and antioxidant effects. | Methyl this compound, 4-Methoxyphenylacetic acid | ontosight.ai |

| Agrochemicals | Precursor in the synthesis of pesticides and herbicides. | Methyl this compound | ontosight.ai |

| Materials Science | Development of new polymers, coatings, and adhesives. | Methyl this compound | ontosight.ai |

| Organic Synthesis | Synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one. | Methyl this compound | sigmaaldrich.comchemicalbook.com |

| Biomarker Research | Potential biomarker for discriminating between non-small cell lung cancer and healthy controls. | 2-(4-Methoxyphenyl)acetic acid | medchemexpress.com |

| Fragrance | Used as a fragrance ingredient. | 4-Methoxyphenyl (B3050149) acetate | churchdwight.com |

| Plant Biology | Inhibits the germination of cress and lettuce seeds. | 4-Methoxyphenylacetic acid | nih.govhmdb.ca |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9O3- |

|---|---|

Molekulargewicht |

165.17 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |

InChI-Schlüssel |

NRPFNQUDKRYCNX-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Structural Characterization and Theoretical Insights into 4 Methoxyphenylacetate

Spectroscopic Analysis for Fine Structure Elucidation and Dynamics of 4-Methoxyphenylacetate

Spectroscopic techniques are fundamental in characterizing the molecular structure and dynamics of this compound. Methods such as NMR, FT-IR, Raman, and UV-Vis provide complementary information on its atomic connectivity, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure and conformational preferences of this compound in solution. The molecule is flexible, with rotation possible around the ring-to-oxygen bond and the ester bond. Dynamic NMR studies on similar compounds like phenyl acetate (B1210297) suggest that the molecule does not exist in a single, rigid conformation but rather as an average over several rapidly interconverting, low-energy forms. tandfonline.com The preferred conformation is a balance between steric effects and electronic delocalization.

The ¹H and ¹³C NMR spectra provide characteristic signals that confirm the molecular structure. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. nih.gov The methoxy (B1213986) and acetate methyl protons each give rise to a distinct singlet.

Table 1: Representative NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.00 | d | Aromatic (2H, ortho to OAc) |

| ¹H | ~6.88 | d | Aromatic (2H, ortho to OMe) |

| ¹H | ~3.79 | s | Methoxy (OCH₃) |

| ¹H | ~2.28 | s | Acetate (CH₃CO) |

| ¹³C | ~169.5 | s | Carbonyl (C=O) |

| ¹³C | ~157.5 | s | Aromatic (C-OMe) |

| ¹³C | ~144.0 | s | Aromatic (C-OAc) |

| ¹³C | ~122.0 | s | Aromatic (CH, ortho to OAc) |

| ¹³C | ~114.5 | s | Aromatic (CH, ortho to OMe) |

| ¹³C | ~55.5 | q | Methoxy (OCH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular forces. nih.govnih.gov The spectra are dominated by vibrations characteristic of the ester group and the substituted aromatic ring.

The most prominent band in the FT-IR spectrum is the strong C=O stretching vibration of the ester carbonyl group, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the 1300-1000 cm⁻¹ region. Vibrations of the aromatic ring, including C=C stretching and C-H bending, are also clearly identifiable. nih.gov Raman spectroscopy complements FT-IR by providing information on symmetric vibrational modes. nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2960-2840 | Weak-Medium | Aliphatic C-H Stretch (methyl groups) |

| ~1750 | Strong | Ester C=O Stretch |

| ~1600, ~1510 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250-1170 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Ether) |

Note: Frequencies are approximate and sourced from general spectroscopic data. nih.govnih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Behavior and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound. The chromophore consists of the methoxy-substituted benzene ring, which is electronically coupled to the acetate group. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. openaccesspub.orgresearchgate.net

The intense absorption bands, typically observed in the ultraviolet region, are attributed to π → π* transitions within the delocalized system of the benzene ring. The presence of the electron-donating methoxy group and the oxygen of the acetate group can cause a bathochromic (red) shift compared to unsubstituted benzene. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. researchgate.net Studies on related compounds show absorption maxima around 270-280 nm. openaccesspub.org

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not widely reported in public databases, analysis of its derivatives and co-crystals provides critical insights into its preferred geometry and intermolecular interactions. iucr.orgnih.gov

In related structures, the 4-methoxy group is generally found to be nearly coplanar with the benzene ring, which facilitates electronic delocalization. iucr.org The crystal packing is often dictated by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which stabilize the lattice.

For instance, this compound can be used as a guest molecule in the self-assembly of larger supramolecular structures, such as metal-organic cages, where its size, shape, and hydrophobic character direct the formation of the final architecture. mdpi.com

Computational Chemistry and Molecular Modeling of this compound

Computational methods, particularly quantum mechanics, offer a theoretical lens to examine the properties of this compound at the atomic level, complementing experimental findings.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure, molecular orbitals, and reactivity of this compound. nih.govresearchgate.netresearchgate.net These studies can predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, indicating this is the likely site for electrophilic attack. The LUMO is often centered on the aromatic ring and the carbonyl group, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and electronic excitation energy. openaccesspub.orgresearchgate.net

Calculations of the molecular electrostatic potential (MEP) map the charge distribution across the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential is concentrated around the oxygen atoms of the carbonyl and methoxy groups, which are sites for hydrogen bonding and electrophilic interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscapes and solvation effects of this compound. uni-saarland.denih.gov These simulations model the atomic-level movements of the molecule over time, providing insights into its flexibility, preferred shapes (conformations), and interactions with surrounding solvent molecules.

In the context of this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in a biological membrane or an aqueous solution. By simulating the interactions between this compound and water molecules, for instance, researchers can understand how solvation influences its stability and conformational preferences. This is crucial for predicting its behavior in biological systems.

Simulations can also reveal the stability of complexes formed between this compound or its derivatives and biological targets. nih.gov For example, MD simulations have been used to assess the stability of protein-ligand complexes, providing information on how strongly a molecule binds to a protein's active site. nih.govgriffith.edu.au The trajectories generated from these simulations can be analyzed to identify stable conformations and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

Prediction of Chemical Reactivity and Properties via Frontier Orbital Theory

Frontier orbital theory is a key quantum mechanical concept used to predict the chemical reactivity and electronic properties of molecules like this compound. researcher.life This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.comschrodinger.com A smaller gap generally indicates higher reactivity. irjweb.com

For this compound and its derivatives, density functional theory (DFT) calculations, often using hybrid functionals like B3LYP, are employed to determine the energies and shapes of the HOMO and LUMO. sapub.org The HOMO represents the ability of a molecule to donate electrons, making it susceptible to attack by electrophiles, while the LUMO indicates its ability to accept electrons, making it reactive towards nucleophiles. sapub.org

By analyzing the distribution of these frontier orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in derivatives of phenyl acetate, the ester carbonyl group is often identified as a potential site for nucleophilic addition based on the localization of the LUMO. This information is valuable for understanding reaction mechanisms, such as ester hydrolysis or nucleophilic substitution.

Table 1: Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

| Computational Method | Key Parameters Calculated | Insights Gained |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potentials | Predicts chemical reactivity, identifies electrophilic/nucleophilic sites. sapub.org |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Explains photochemical properties and UV-Vis absorption spectra. |

In Silico Docking Studies with Biological Targets (non-human, in vitro focus)

In silico docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.gov This method is instrumental in understanding the potential interactions of this compound and its analogues with various biological targets in a non-human, in vitro context.

Docking studies can reveal how the ester and methoxy groups of this compound participate in interactions, such as hydrogen bonding or hydrophobic interactions, within the binding site of a receptor or enzyme. For example, derivatives of this compound have been docked into the active sites of enzymes to understand their inhibitory potential. nih.gov The docking scores, which are a measure of binding affinity, help in ranking potential inhibitors and understanding structure-activity relationships. scirp.orgmdpi.com

These computational models can also guide the design of new analogues with improved binding properties. nih.gov For instance, by identifying key interactions, researchers can propose modifications to the molecular structure to enhance binding to a specific target. nih.gov It is important to note that these in silico predictions are often validated through experimental in vitro and in vivo studies. nih.gov

Table 2: In Silico Docking Parameters for this compound Analogues

| Docking Software | Scoring Function | Predicted Biological Target (Non-human) | Key Interactions Predicted |

| AutoDock Vina | Empirical scoring function | Insect odorant binding proteins, acetylcholinesterase | Hydrogen bonding, hydrophobic interactions nih.govresearchgate.net |

| Schrödinger Suite | Glide score | Various enzymes and receptors | Hydrogen bonds, van der Waals interactions |

Stereochemical Considerations and Chiral Aspects of this compound Analogues

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives is crucial, as different stereoisomers can exhibit distinct biological activities. uea.ac.uk Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.

One common approach involves the use of chiral catalysts or reagents that create a chiral environment, favoring the formation of one stereoisomer over the other. mdpi.com For example, the Horner-Wadsworth-Emmons reaction using a chiral phosphonate (B1237965) reagent has been employed to synthesize β-hydroxy-ketones with high stereoselectivity, which are precursors to chiral diols. mdpi.com

Another strategy is the enzymatic resolution of a racemic mixture. Enzymes, being inherently chiral, can selectively react with one enantiomer, allowing for the separation of the two. researchgate.net For instance, lipases are often used for the enantioselective hydrolysis or transesterification of esters. researchgate.netacs.org The choice of enzyme and reaction conditions is critical to achieve high enantiomeric excess (ee). researchgate.net

Furthermore, chiral starting materials can be used to introduce stereochemistry into the final product. For example, commercially available chiral building blocks can be incorporated into the synthesis of complex molecules derived from this compound. mdpi.com

Investigation of Stereoisomerism in Biological Systems (non-human mechanistic studies)

The investigation of stereoisomerism in non-human biological systems is essential for understanding the mechanism of action of chiral molecules. Different stereoisomers of a compound can interact differently with chiral biological macromolecules like enzymes and receptors, leading to variations in their biological effects. nih.gov

Enzymatic assays are frequently used to study the stereoselectivity of metabolic processes. For example, the hydrolysis of this compound derivatives by enzymes can be stereoselective, meaning the enzyme preferentially metabolizes one stereoisomer over the other. uq.edu.au Studies on the enzymatic hydrolysis of tropic acid esters have demonstrated that carboxylesterases can exhibit high enantioselectivity. researchgate.net

In non-human systems, such as insects, the different stereoisomers of a pheromone or an insecticide can elicit different behavioral or physiological responses. acs.org Investigating these differences helps in understanding the specific interactions at the molecular level, for instance, how each stereoisomer binds to a receptor protein. researchgate.net This knowledge is critical for designing more effective and specific bioactive compounds.

Synthetic Methodologies for 4 Methoxyphenylacetate and Its Analogues

Esterification Reactions for Direct Synthesis of 4-Methoxyphenylacetate

Direct esterification methods provide a straightforward route to this compound, primarily involving the reaction of 4-methoxyphenylacetic acid with an alcohol.

Modified Fischer Esterification Techniques

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a fundamental method for producing esters. google.commasterorganicchemistry.com In the context of this compound synthesis, this involves the reaction of 4-methoxyphenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst.

Reaction Scheme:

CH₃OC₆H₄CH₂COOH + CH₃OH ⇌ CH₃OC₆H₄CH₂COOCH₃ + H₂O

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). waseda.jp To drive the equilibrium towards the product, an excess of the alcohol reactant is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. google.com One study reported that using a significant excess of sulfuric acid can lead to high yields of the desired ester, often exceeding 90%, with high purity. google.com For instance, the esterification of a carboxylic acid with methanol using an excess of sulfuric acid can be completed within 2 hours at reflux temperature (around 70°C). google.com

A typical laboratory procedure for a similar esterification involves dissolving the carboxylic acid in an excess of methanol, followed by the slow addition of concentrated sulfuric acid. The mixture is then heated at reflux until the reaction is complete. waseda.jp Work-up typically involves removing the excess solvent, extracting the ester with an organic solvent, and washing the organic phase with a basic solution to remove any unreacted acid. waseda.jp

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield |

| Isooctanoic Acid | Methanol | Sulfuric Acid (excess) | ~2 hours | Reflux (~70°C) | >90% google.com |

| Benzoic Acid | Methanol | Sulfuric Acid (catalytic) | Not specified | 65°C | 90% waseda.jp |

Transesterification Processes Utilizing this compound Precursors

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This method can be employed to synthesize this compound by using a different ester of 4-methoxyphenylacetic acid as a starting material. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

For example, ethyl this compound could be converted to methyl this compound by reaction with methanol in the presence of a catalyst like sodium methoxide. masterorganicchemistry.com To favor the formation of the desired product, a large excess of the reactant alcohol (in this case, methanol) is typically used. masterorganicchemistry.com

Reaction Scheme:

CH₃OC₆H₄CH₂COOCH₂CH₃ + CH₃OH ⇌ CH₃OC₆H₄CH₂COOCH₃ + CH₃CH₂OH

This equilibrium-driven process is particularly useful when the starting ester is more readily available or when specific reaction conditions favor this approach.

Acyl Chloride or Anhydride (B1165640) Routes to the Compound

A highly efficient method for the synthesis of this compound involves the use of its corresponding acyl chloride, 4-methoxyphenylacetyl chloride. This reactive intermediate readily reacts with alcohols to form the ester.

The synthesis of 4-methoxyphenylacetyl chloride is typically achieved by treating 4-methoxyphenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.com One documented procedure involves heating 4-methoxyphenylacetic acid with thionyl chloride and a catalytic amount of dimethylformamide at 65°C for 4 hours, yielding the acyl chloride in 88% yield after distillation. Another method describes the reaction of 4-methoxyphenylacetic acid with thionyl chloride in benzene (B151609) at reflux for one hour, resulting in a quantitative yield of the acyl chloride. chemicalbook.com

Once formed, 4-methoxyphenylacetyl chloride can be reacted with an alcohol, such as methanol, to produce this compound. This reaction is typically rapid and proceeds under mild conditions.

Reaction Scheme:

CH₃OC₆H₄CH₂COCl + CH₃OH → CH₃OC₆H₄CH₂COOCH₃ + HCl

This route is often preferred for its high yields and the fact that the reaction goes to completion due to the formation of hydrogen chloride.

Catalytic Approaches in this compound Production

Catalysis plays a crucial role in enhancing the efficiency and sustainability of this compound synthesis. Both homogeneous and heterogeneous catalysts are employed to facilitate the esterification reaction.

Homogeneous Catalysis for Efficient Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification reactions. As mentioned in the context of Fischer esterification, strong mineral acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. waseda.jp These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The primary advantage of homogeneous catalysis is the high reaction rates that can be achieved due to the excellent contact between the catalyst and the reactants. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. cademix.org

Heterogeneous Catalysis for Industrial Applications

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages for industrial applications, primarily due to their ease of separation and potential for reuse. cademix.orgmdpi.com This simplifies the purification process and reduces waste, aligning with the principles of green chemistry.

A notable example of a heterogeneous catalyst used in the synthesis of a this compound analog is Amberlyst-15. google.com This strongly acidic ion-exchange resin has been successfully employed in the esterification of 4-methoxyphenylacetic acid with 4-ethylphenol. google.com The reaction is carried out under reflux conditions, and the solid catalyst can be easily recovered by filtration at the end of the reaction. google.com Amberlyst-15 is known for its application in various acid-catalyzed reactions, including esterification and transesterification, offering mild and selective transformations. researchgate.netarkat-usa.org

The use of solid acid catalysts like Amberlyst-15 circumvents the corrosion and environmental issues associated with liquid acid catalysts. google.com The development of robust and highly active heterogeneous catalysts is a key area of research for the sustainable and economical production of this compound and other esters on an industrial scale. cademix.orgmdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Esterification

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Catalyst Separation | Difficult, often requires neutralization and extraction | Easy, typically by filtration |

| Catalyst Reusability | Generally not reusable | Often reusable for multiple cycles |

| Reaction Rates | Typically high | Can be lower due to mass transfer limitations |

| Corrosion/Waste | Can be corrosive and generate acidic waste | Generally less corrosive and produces less waste |

| Example | Sulfuric Acid, p-Toluenesulfonic Acid | Amberlyst-15, Zeolites, Sulfonated Carbons |

Biocatalysis (Enzymatic Synthesis) Using Lipases or Esterases

The application of biocatalysis in the synthesis of this compound and its analogs represents a significant advancement towards greener and more selective chemical processes. Enzymes, particularly lipases and esterases, are lauded for their ability to catalyze reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. These enzymes facilitate the esterification of carboxylic acids or transesterification of existing esters, providing a sustainable alternative to conventional chemical methods.

Lipases, a subclass of hydrolases, are particularly prominent in industrial biocatalysis due to their stability in organic solvents and broad substrate specificity. nih.gov They are frequently employed in the synthesis of various esters, including those of pharmaceutical and flavor importance. nih.gov While direct studies on the lipase-catalyzed synthesis of this compound are not extensively detailed in the reviewed literature, the enzymatic esterification of structurally similar phenolic compounds has been explored. For instance, the yeast biomass of Yarrowia lipolytica, which possesses lipolytic properties, has been utilized as a whole-cell biocatalyst. mdpi.com In a study investigating the synthesis of esters from various phenolic compounds, this biocatalyst was used for the esterification of 4-hydroxyphenylacetic acid, a close analog of 4-methoxyphenylacetic acid. mdpi.com Although the conversion to the corresponding ethyl ester was reported to be weak, it demonstrates the potential of using whole-cell biocatalysts in such transformations. mdpi.com The low conversion rates in this specific instance suggest that further optimization of reaction parameters or screening for more efficient microbial sources is necessary.

The general mechanism of lipase-catalyzed esterification involves the activation of the carboxylic acid at the enzyme's active site, followed by a nucleophilic attack from the alcohol. Research on other lipase-catalyzed esterifications has shown that factors such as the choice of solvent, temperature, and the molar ratio of substrates can significantly influence the reaction yield and rate. chemrxiv.org Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability, which is a crucial aspect for industrial applications. nih.gov

Esterases also play a role in the formation and hydrolysis of ester bonds and are considered effective catalysts for producing homochiral compounds, which is of particular interest in the pharmaceutical industry. nih.gov The enzymatic resolution of racemic mixtures through selective hydrolysis or esterification is a key application of these enzymes. For example, lipases from various microbial sources like Pseudomonas cepacia and Candida antarctica have been successfully used for the kinetic resolution of racemic alcohols and esters, yielding enantiomerically pure products. nih.gov

| Biocatalyst | Substrate | Reaction Type | Conversion/Yield | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica biomass | 4-Hydroxyphenylacetic acid | Esterification | Weak | mdpi.com |

Organocatalysis in the Formation of the Compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of a wide array of chemical bonds, including the ester linkage in this compound. This approach utilizes small organic molecules to accelerate chemical reactions, often with high efficiency and selectivity.

One notable example of organocatalysis in esterification is the use of sulfur(IV)-based catalysts. rsc.org A study has detailed the design and synthesis of new phenol-tethered sulfoxide (B87167) organocatalysts for the direct esterification of carboxylic acids and alcohols. rsc.org The proposed mechanism involves the formation of an intramolecularly interrupted Pummerer intermediate, which facilitates the activation of the carboxylic acid. rsc.org This methodology was successfully applied to a range of carboxylic acids, including phenylacetic acids with various functional groups. researchgate.net Notably, phenylacetic acids bearing electron-donating groups, such as the methoxy (B1213986) group present in 4-methoxyphenylacetic acid, provided high yields of the corresponding ester products. researchgate.net This demonstrates the potential of this catalytic system for the efficient synthesis of this compound and its derivatives. researchgate.net

Another sophisticated organocatalytic approach involves the use of Brønsted acids to catalyze the atroposelective coupling of carboxylic acids with alcohols. thieme-connect.de This method employs ynamides as coupling reagents and has been shown to be effective for the synthesis of axially chiral amides and planar chiral esters with high yields and enantioselectivities. thieme-connect.de While this particular study focused on intramolecular esterification to form chiral esters, the underlying principle of activating a carboxylic acid with an organocatalyst is applicable to the synthesis of simpler esters like this compound.

The development of organocatalytic methods for ester synthesis is driven by the desire for milder reaction conditions and the avoidance of residual metal contaminants in the final product, which is particularly crucial in the pharmaceutical industry. The versatility of organocatalysts allows for a broad substrate scope and functional group tolerance. For instance, the direct synthesis of N-alkylated arylglycinate esters has been achieved through organocatalytic asymmetric transfer hydrogenation of N-alkyl arylimino esters, showcasing the utility of organocatalysis in creating complex ester-containing molecules. whiterose.ac.uk

| Catalyst Type | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Phenol-tethered Sulfoxide (Sulfur(IV)-based) | Phenylacetic acids with electron-donating groups and alcohols | Metal-free, direct esterification via interrupted Pummerer intermediate | 75-93% | researchgate.net |

| Brønsted Acid | Carboxylic acids and alcohols (intramolecular) | Atroposelective, uses ynamide coupling reagents | Up to 86% | thieme-connect.de |

Sustainable and Green Synthesis Strategies for this compound

In recent years, the principles of green chemistry have become increasingly integral to the development of synthetic methodologies. For the synthesis of this compound, this translates to the exploration of solvent-free conditions, energy-efficient techniques like microwave irradiation, and the implementation of continuous production processes such as flow chemistry.

Solvent-Free Methodologies and Mechanochemical Approaches

Solvent-free synthesis represents a significant step towards more environmentally benign chemical processes by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically conducted by intimately mixing the neat reactants, sometimes with the aid of a catalyst. While specific examples of solvent-free synthesis of this compound are not prevalent in the literature reviewed, the esterification of carboxylic acids under neat conditions has been reported. For instance, an advanced methodology for the direct esterification of carboxylic acids and alcohols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as a precatalyst has been developed for neat reaction conditions.

Mechanochemistry, another solvent-free technique, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This approach can lead to shorter reaction times, higher yields, and access to products that may be difficult to obtain through traditional solution-phase chemistry. The application of mechanochemistry to ester synthesis is a growing area of research, although specific protocols for this compound have not been detailed in the available literature.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.orgsciepub.com This technique utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture, leading to faster reaction rates.

An efficient microwave-assisted synthesis of esters from carboxylic acids has been described using soluble triphenylphosphine (B44618) in conjunction with molecular iodine, which negates the need for a base or catalyst. rsc.org Furthermore, a study on the microwave-assisted esterification of various aryl and alkyl carboxylic acids found that N-fluorobenzenesulfonimide (NFSi) acts as an efficient and selective metal-free catalyst. mdpi.com This method offers significant reductions in reaction time and energy consumption compared to conventional heating. mdpi.com The protocol was shown to be effective for a range of benzoic acid derivatives, suggesting its applicability to the synthesis of this compound from 4-methoxyphenylacetic acid. mdpi.com Another report details a microwave-assisted esterification of N-acetyl-L-phenylalanine, highlighting the broad utility of this technology in synthesizing various types of esters. nih.gov

| Catalyst/Reagent | Substrates | Reaction Time | Temperature | Key Advantage | Reference |

|---|---|---|---|---|---|

| N-fluorobenzenesulfonimide (NFSi) | Aryl/Alkyl Carboxylic Acids and Alcohols | 30 min | 120 °C | Metal-free, rapid, energy-efficient | mdpi.com |

| Triphenylphosphine/Iodine | Carboxylic Acids and Alcohols | Not specified | Not specified | Base/catalyst-free | rsc.org |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. These characteristics make it an attractive platform for the sustainable production of fine chemicals and pharmaceuticals.

While a specific flow chemistry synthesis for this compound was not found, a patent describes the synthesis of the related compound phenylacetate using a continuous flow reactor. google.com This process involves the reaction of phenol (B47542) with acetyl chloride in cyclohexane (B81311) as a solvent. google.com The implementation of a continuous flow setup allows for better temperature control and safer handling of reactive intermediates. The principles of this process could be adapted for the synthesis of this compound. The development of continuous-flow esterification has also been advanced by the use of novel catalysts, such as a second-generation meta-phenolsulfonic acid-formaldehyde resin, which has shown improved activity and stability.

Novel Synthetic Routes and Precursors for this compound

The quest for more efficient and versatile synthetic methods has led to the development of novel routes and the exploration of new precursors for the synthesis of this compound and other aryl esters. These innovative approaches often leverage modern catalytic systems to achieve transformations that are not possible with traditional methods.

A novel and challenging approach to the synthesis of aryl acetates involves the carbonylation of aryl methyl ethers. nih.gov This method activates the typically inert aryl ether bond, allowing for the direct conversion of compounds like anisole (B1667542) (methoxybenzene) into their corresponding acetates. nih.gov The reaction proceeds over a RhCl₃ catalyst in the presence of LiI and LiBF₄, with the latter assisting in the cleavage of the aryl methyl ether bond. nih.gov This route is significant as it provides a way to synthesize aryl acetates from readily available precursors.

Another area of innovation is in the field of palladium-catalyzed cross-coupling reactions. An efficient method for the selective monoarylation of acetate (B1210297) esters with aryl chlorides has been developed using palladium precatalysts with bulky biarylmonophosphine ligands. organic-chemistry.org This reaction is conducted under mild conditions and tolerates a wide variety of heterocyclic substrates, offering a versatile tool for the synthesis of complex aryl acetate derivatives. organic-chemistry.org

Chemists at Yokohama National University have recently developed innovative bimetallic oxide cluster catalysts (RhRuOₓ/C) for the greener synthesis of esters. eurekalert.orglabmanager.com These catalysts enable the cross-dehydrogenative coupling of arenes and carboxylic acids using molecular oxygen as the sole oxidant, a much more environmentally friendly approach compared to traditional methods that require hazardous oxidants. eurekalert.orglabmanager.com This method is versatile for producing various aryl esters and represents a significant advancement in sustainable ester synthesis. labmanager.com

The esterification of 4-methoxyphenylacetic acid can also be achieved using dimethyl carbonate with a mesoporous sulfated zirconia catalyst, as noted in an application of the acid. sigmaaldrich.com This method represents a greener alternative to traditional esterification reagents.

| Methodology | Precursors | Catalyst/Reagents | Key Innovation | Reference |

|---|---|---|---|---|

| Carbonylation of Aryl Methyl Ethers | Aryl methyl ethers | RhCl₃, LiI, LiBF₄ | Activation of inert aryl ether bonds | nih.gov |

| Selective Monoarylation of Acetate Esters | Acetate esters and aryl chlorides | Palladium precatalysts with bulky biarylmonophosphine ligands | Mild conditions, high selectivity for monoarylation | organic-chemistry.org |

| Cross-Dehydrogenative Coupling | Arenes and carboxylic acids | RhRu bimetallic oxide clusters (RhRuOₓ/C) | Uses molecular oxygen as the sole oxidant | eurekalert.orglabmanager.com |

| Esterification with Dimethyl Carbonate | 4-Methoxyphenylacetic acid and dimethyl carbonate | Mesoporous sulfated zirconia | Greener esterification reagent | sigmaaldrich.com |

Chemo-Enzymatic and Multi-Component Reaction Strategies

The integration of biological and chemical synthetic methods, along with the use of one-pot multi-component reactions (MCRs), offers powerful strategies for the synthesis of complex molecules from simple precursors. tcichemicals.comnih.govresearchgate.net These approaches are lauded for their efficiency, high selectivity, and adherence to the principles of green chemistry. researchgate.net

Chemo-enzymatic synthesis leverages the high regio- and stereoselectivity of enzymes for transformations that are often challenging to achieve through conventional organic chemistry. dergipark.org.trnih.gov This methodology has been successfully applied to the synthesis of various natural products and their analogues. fao.org For instance, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, which are structurally related to this compound. frontiersin.org This process involves an initial lipase-catalyzed epoxidation followed by hydrolysis to form diols, such as 1-(4-methoxyphenyl)propane-1,2-diol. frontiersin.org The high selectivity of enzymes like lipase (B570770) B from Candida antarctica is crucial in these transformations, enabling the preparation of enantiopure building blocks. ntnu.no These enzymatic reactions are often performed under mild conditions and can be integrated into synthetic pathways to produce complex chiral molecules. dergipark.org.tr

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach is highly atom-economical and streamlines synthetic procedures by reducing the number of intermediate purification steps. researchgate.netcaltech.edu MCRs have been employed to synthesize a variety of heterocyclic compounds and other complex structures. nih.govnih.gov For example, a one-pot, telescoped multi-component reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize furan-2(5H)-one derivatives containing a 4-methoxyphenyl (B3050149) group. mdpi.com Similarly, a simple and efficient MCR protocol involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to prepare 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com These examples highlight the utility of MCRs in rapidly assembling complex molecular architectures from readily available starting materials.

The table below summarizes selected chemo-enzymatic and multi-component reaction strategies relevant to the synthesis of this compound analogues.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Chemo-enzymatic | 1-(4-methoxyphenyl)propene, H₂O₂ | Lipase B from Candida antarctica | 1-(4-methoxyphenyl)propane-1,2-diol | frontiersin.org |

| Chemo-enzymatic | Racemic chlorohydrin, vinyl acetate | Lipase B from Candida antarctica | Enantiopure (R)-chlorohydrin | ntnu.no |

| Multi-component | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | --- | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

| Multi-component | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Et₃N, Acetic Acid | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | mdpi.com |

Photochemical and Electrochemical Synthetic Approaches

Photochemical and electrochemical methods offer alternative green synthetic routes, often avoiding the need for harsh reagents and providing unique reactivity patterns. gre.ac.uk These techniques utilize light or electric current, respectively, to drive chemical transformations.

Photochemical reactions, initiated by the absorption of light, can be used to construct or modify molecular structures. For instance, the photochemical rearrangement of (2-arylcyclopropyl)methyl acetates can lead to the formation of 1-arylhomoallyl acetates, demonstrating a method for skeletal reorganization of related acetate-containing compounds. acs.org While direct photochemical synthesis of this compound is not widely reported, the principles of photochemistry are applicable to the functionalization of aromatic rings and the manipulation of ester groups.

Electrochemical synthesis, or electrosynthesis, employs an electric current to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. gre.ac.ukbeilstein-journals.org This approach has been applied to the functionalization of aryl compounds and the synthesis of various carbonyl derivatives. Anodic oxidation, for example, is a key process in many electrosynthetic pathways. researchgate.net

Several electrochemical methods have been developed for the modification of compounds structurally similar to this compound. For example, an environmentally friendly electrochemical vicinal oxyazidation of α-arylvinyl acetates has been reported to produce α-azidoketones in good yields. beilstein-journals.org This method proceeds through the anodic oxidation of the enol acetate to form a radical cation intermediate. beilstein-journals.org Another electrochemical strategy involves the α-arylation of ketones by reacting enol acetates with aryl diazonium salts, which is a metal- and base-free method for C-C bond formation. rsc.orgrsc.org This reaction is initiated by the single-electron-transfer reduction of the aryl diazonium salt at the cathode to generate a highly reactive aryl radical. rsc.org Furthermore, the electrochemical synthesis of aryl α-ketoesters from acetophenones mediated by KI has been demonstrated, showcasing the versatility of electrochemistry in constructing ester-containing molecules. nih.gov

The table below provides an overview of selected electrochemical approaches for the synthesis and modification of aryl acetate analogues.

| Reaction Type | Substrate | Reagents | Product Type | Key Features | Reference |

| Vicinal Oxyazidation | α-Arylvinyl acetates | Azidotrimethylsilane (TMSN₃) | α-Azidoketones | Environmentally friendly, no chemical oxidant | beilstein-journals.org |

| α-Arylation | Enol acetates | Aryl diazonium salts | α-Aryl ketones | Metal-free, base-free, room temperature | rsc.orgrsc.org |

| Esterification | Acetophenones | Alcohols, KI (mediator) | Aryl α-ketoesters | Iodine radical-mediated C-C bond formation | nih.gov |

| General Arylation | Aromatic compounds | Various coupling partners | Arylated products | Can be controlled by switching electric current | acs.org |

Chemical Reactivity and Transformation Mechanisms of 4 Methoxyphenylacetate

Hydrolytic Stability and Degradation Pathways of the Ester Moiety

The ester linkage in 4-Methoxyphenylacetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be influenced by several factors, most notably pH and temperature, and can also be catalyzed by enzymes.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In neutral to mildly acidic conditions, the reaction is typically slow.

Under basic (alkaline) conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This process, known as saponification, is generally much faster than acid-catalyzed hydrolysis. The rate of alkaline hydrolysis is directly proportional to the concentration of both the ester and the hydroxide ion.

The rate of hydrolysis is also strongly influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. This equation relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy (Ea) of the reaction.

While specific activation energy values for the hydrolysis of this compound are not documented, studies on similar esters provide insight. For instance, the activation energy for the neutral hydrolysis of ethyl acetate (B1210297) is approximately 11.56 kcal/mol uv.es. It is expected that this compound would have a comparable activation energy for its hydrolysis.

A study on the pH-independent hydrolysis of a related compound, 4-methoxyphenyl-2,2-dichloroethanoate, in aqueous solutions containing various co-solvents, demonstrated that the rate constants are influenced by the composition of the medium nih.gov. Although this study does not provide specific data for this compound across a pH range, it highlights the complexity of hydrolysis kinetics in different solvent systems.

Interactive Data Table: Illustrative Hydrolysis Rate Constants at Varying pH and Temperature (Hypothetical for this compound based on general ester behavior)

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 3 | 25 | Very Low (estimated) |

| 7 | 25 | Low (estimated) |

| 11 | 25 | Moderate (estimated) |

| 7 | 50 | Increased (estimated) |

| 11 | 50 | High (estimated) |

Note: This table is illustrative and intended to demonstrate the expected trends in the absence of specific experimental data for this compound.

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. In biological systems, these enzymes play a crucial role in the metabolism of various ester-containing compounds. In vitro studies with model esterase systems can provide valuable insights into the potential metabolic fate of this compound.

Commonly used model esterases include porcine liver esterase (PLE) and lipases, such as that from Candida rugosa. These enzymes are known for their broad substrate specificity. The general mechanism of esterase-catalyzed hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site.

The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol portion of the ester (in this case, methanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid portion (4-methoxyphenylacetic acid).

Functional Group Transformations of this compound

Beyond hydrolysis, the ester functionality of this compound can undergo several other chemical transformations, including reduction, oxidation, and nucleophilic acyl substitution.

The ester group of this compound can be reduced to a primary alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would yield 2-(4-methoxyphenyl)ethanol.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form an aldehyde intermediate. The aldehyde is subsequently reduced further by another equivalent of hydride to form the primary alcohol. An acidic workup is typically required to protonate the resulting alkoxide and liberate the alcohol.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters to alcohols under standard conditions, although reduction can sometimes be achieved with a large excess of the reagent or at elevated temperatures inrae.fr.

Reaction Scheme: Reduction of this compound

This compound + LiAlH₄ → 2-(4-methoxyphenyl)ethanol

The oxidative degradation of this compound can occur at different positions in the molecule, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄), can lead to the cleavage of the aromatic ring and the side chain.

Oxidation of the alkyl side chain could potentially lead to the formation of 4-methoxybenzoic acid. More aggressive oxidation could result in the cleavage of the benzene (B151609) ring, producing smaller carboxylic acids and ultimately carbon dioxide and water libretexts.org.

It is also possible for oxidation to occur at the methoxy (B1213986) group, potentially leading to demethylation and the formation of a hydroquinone derivative, which could be further oxidized. The specific byproducts formed would be highly dependent on the reaction conditions.

Potential Oxidative Degradation Products of this compound

| Oxidizing Agent | Potential Products |

| Hot, acidic KMnO₄ | 4-Methoxybenzoic acid, smaller carboxylic acids, CO₂, H₂O |

| Milder oxidizing agents | Potentially hydroxylated aromatic ring derivatives |

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles, leading to a substitution of the methoxy group (-OCH₃). This type of reaction is known as nucleophilic acyl substitution.

Aminolysis: The reaction of this compound with an amine, such as methylamine, would result in the formation of the corresponding N-methyl-2-(4-methoxyphenyl)acetamide. This reaction, known as aminolysis, typically requires heating.

Reaction with Grignard Reagents: Grignard reagents, such as phenylmagnesium bromide, are strong nucleophiles and will react with the ester group of this compound. The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a ketone intermediate (1-phenyl-2-(4-methoxyphenyl)ethan-1-one). This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup (1,1-diphenyl-2-(4-methoxyphenyl)ethan-1-ol).

Reaction Scheme: Reaction of this compound with Phenylmagnesium Bromide

This compound + 2 PhMgBr → 1,1-diphenyl-2-(4-methoxyphenyl)ethan-1-ol

Electrophilic Aromatic Substitution on the Methoxy-substituted Phenyl Ring

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the acetate group (-CH₂COOR). Electrophilic aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgwikipedia.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

The methoxy group is a strong activating group and an ortho, para-director. This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho and para positions. In contrast, the acetate group, specifically the -CH₂COOR moiety, is generally considered to be a weakly deactivating group. The electron-withdrawing nature of the carbonyl group in the acetate moiety slightly reduces the electron density of the aromatic ring.

When both an activating and a deactivating group are present on a benzene ring, the activating group typically directs the position of the incoming electrophile. In the case of this compound, the potent activating and directing effect of the methoxy group at position 1 dominates over the weaker deactivating effect of the acetate group at position 4. Consequently, electrophilic substitution is predicted to occur at the positions ortho to the methoxy group (positions 2 and 6) and meta to the acetate group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to yield predominantly 2-substituted products.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-methoxyphenylacetate |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-methoxyphenylacetate |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-4-methoxyphenylacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-methoxyphenylacetate |

Photochemical and Radiochemical Reactions of this compound

Exposure of this compound to ultraviolet (UV) radiation can induce photochemical reactions, leading to its degradation. While specific studies on this compound are not abundant, the photodegradation pathways can be inferred from related compounds, such as octyl methoxycinnamate (OMC), a common UV filter with a similar chromophore. mdpi.com

Upon absorption of UV light, the this compound molecule is promoted to an excited electronic state. From this excited state, it can undergo several deactivation pathways, including fragmentation. The primary photodegradation pathways are expected to involve the cleavage of the ester linkage and reactions involving the methoxy group.

Potential degradation pathways include:

Photo-Fries rearrangement: This reaction could lead to the formation of ortho- and para-hydroxyacetophenone derivatives.

Cleavage of the ester bond: This can result in the formation of 4-methoxyphenoxy radicals and acetyl radicals.

Demethylation: The methoxy group can undergo cleavage to form a phenolic hydroxyl group.

A study on the photodegradation of octyl methoxycinnamate revealed that the main photochemical reaction in solution is isomerization from the trans to the cis form. mdpi.com Further degradation leads to fragments such as 4-methoxy cinnamic acid and 4-methoxycinnamaldehyde. mdpi.com This suggests that for this compound, cleavage of the ester bond is a likely degradation pathway under UV irradiation.

| Potential Photoproduct | Formation Pathway |

| 4-Methoxyphenol (B1676288) | Cleavage of the ester bond |

| Acetic Acid | Cleavage of the ester bond |

| 2-Hydroxy-5-methoxyacetophenone | Photo-Fries rearrangement |

| 4-Hydroxyphenylacetate (B1229458) | Demethylation |

Radiolysis involves the chemical decomposition of a substance by ionizing radiation. In aqueous media, the radiolysis of water produces highly reactive species, including the hydroxyl radical (•OH), the hydrated electron (e⁻aq), and the hydrogen atom (H•). These species can then react with dissolved organic molecules like this compound.

The hydroxyl radical is a powerful oxidizing agent and is expected to be the primary species responsible for the degradation of this compound in aqueous solutions. The reaction of •OH with the aromatic ring can proceed via two main pathways:

Hydroxylation: Addition of the •OH radical to the aromatic ring, leading to the formation of hydroxylated derivatives.

Electron transfer: Abstraction of an electron from the aromatic ring, forming a radical cation.

In non-aqueous media, the direct effect of radiation on the this compound molecule will be more significant, leading to the formation of various radical species through the cleavage of C-H, C-O, and C-C bonds.

Studies on the UV-activated persulfate degradation of other aromatic compounds have shown that sulfate (B86663) radicals (SO₄⁻•) are also effective in degrading these molecules through hydroxylation and demethylation pathways. nih.govntu.edu.tw A similar mechanism can be expected for the radiolytic degradation of this compound.

| Reactive Species | Expected Reaction with this compound | Potential Products |

| •OH (aqueous) | Hydroxylation of the aromatic ring, attack on the side chain | Hydroxylated 4-methoxyphenylacetates, 4-methoxyphenol |

| e⁻aq (aqueous) | Addition to the aromatic ring or carbonyl group | Anionic radical species |

| SO₄⁻• (aqueous) | Hydroxylation and demethylation | Hydroxylated and demethylated derivatives |

Polymerization Chemistry Involving this compound (if applicable as monomer or precursor)

This compound itself is not a monomer for radical polymerization as it lacks a polymerizable functional group like a vinyl or acrylic group. However, it can serve as a precursor for the synthesis of such monomers. For instance, introduction of a vinyl group onto the aromatic ring or modification of the acetate group could yield a polymerizable derivative.

Research on biobased monomers has demonstrated the polymerization of derivatives of 2-methoxy-4-vinylphenol, which is structurally related to this compound. mdpi.com These studies indicate that if a vinyl group were introduced to this compound, the resulting monomer could likely undergo radical polymerization to form a polystyrene-type polymer.

The polymerization of such a monomer could be initiated by common radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize polymers with controlled molecular weights and architectures. tue.nl

| Monomer Derivative | Polymerization Method | Potential Polymer |

| Vinyl-4-methoxyphenylacetate | Free Radical Polymerization | Poly(vinyl-4-methoxyphenylacetate) |

| Acryloyl-4-methoxyphenylacetate | RAFT Polymerization | Poly(acryloyl-4-methoxyphenylacetate) |

Polycondensation is a process of polymerization in which monomers react to form a polymer with the elimination of a small molecule, such as water or methanol (B129727). rsc.org For this compound to be used in polycondensation reactions, it would need to be modified to contain at least two reactive functional groups.

For example, if the acetate group is hydrolyzed to a carboxylic acid and another functional group, such as a hydroxyl or an amino group, is introduced onto the aromatic ring, the resulting bifunctional molecule could act as a monomer for polycondensation.

An example of a potential polycondensation reaction involving a derivative of this compound could be the reaction of 4-hydroxy-3-methoxyphenylacetic acid with a diol to form a polyester. Research on direct arylation polycondensation has shown the synthesis of polyarylenes from biphenol-based monomers, indicating the feasibility of incorporating such aromatic structures into polymer backbones. rsc.org

| Bifunctional Monomer Derivative | Co-monomer | Resulting Polymer Class |

| 4-Hydroxy-3-methoxyphenylacetic acid | Diol (e.g., ethylene glycol) | Polyester |

| 4-Amino-3-methoxyphenylacetic acid | Diacid (e.g., adipic acid) | Polyamide |

Design, Synthesis, and Characterization of 4 Methoxyphenylacetate Derivatives and Analogues

Rational Design Strategies for Structural Modification and Functional Enhancement

The modification of the 4-methoxyphenylacetate scaffold is guided by rational design principles to achieve desired physicochemical and biological characteristics. These strategies primarily involve alterations to the aromatic ring, variations of the ester moiety, and the creation of hybrid molecules.

Aromatic Ring Substitution Effects on Reactivity and Interactions

The reactivity and interaction profile of this compound can be significantly influenced by the introduction of additional substituents on the aromatic ring. The nature and position of these substituents can alter the electron density of the ring, thereby affecting its susceptibility to chemical reactions and its ability to interact with biological targets.

The inherent methoxy (B1213986) group at the para-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The introduction of further electron-donating groups is expected to enhance this reactivity, while the addition of electron-withdrawing groups would likely decrease it. These electronic effects also play a crucial role in the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of these molecules to biological macromolecules. For instance, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity to a target protein.

Variations of the Ester Moiety for Tailored Properties

Modification of the ester group of this compound provides a powerful tool for fine-tuning the physicochemical properties of the resulting derivatives, such as lipophilicity, solubility, and stability. By varying the alcohol component of the ester, researchers can systematically alter these properties to optimize the molecule for a specific application.

For example, increasing the length of the alkyl chain in the ester group (e.g., from methyl to ethyl to hexyl) generally leads to an increase in lipophilicity. This can influence how the molecule partitions between aqueous and lipid environments, a critical factor in its interaction with biological membranes and hydrophobic binding pockets of enzymes. The choice of the ester moiety can also impact the steric bulk of the molecule, which can affect its ability to fit into a specific binding site.

A study on a series of 4-methoxyphenylacetic acid esters as potential inhibitors of soybean 15-lipoxygenase (SLO) demonstrated the impact of varying the ester group on biological activity. nih.govresearchgate.net The synthesis of these esters was achieved through the reaction of 4-methoxyphenylacetic acid with the corresponding alkyl halides. researchgate.net

Below is a table summarizing some physicochemical properties of simple alkyl 4-methoxyphenylacetates:

| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Methyl this compound | Methyl | C10H12O3 | 180.20 | 158 / 19 | 1.135 | 1.516 |

| Ethyl this compound | Ethyl | C11H14O3 | 194.23 | - | - | - |

Hybrid Molecule Design Incorporating the this compound Scaffold

The design of hybrid molecules involves the covalent linking of two or more distinct pharmacophores to create a single molecule with a multi-target profile or enhanced activity. The this compound scaffold can be incorporated into such designs to leverage its inherent properties while introducing new functionalities from the partner molecule.

A common strategy in hybrid molecule design is to link the scaffold of interest to another molecule known for a specific biological activity. For instance, coumarins are a class of compounds with a wide range of biological activities. A hypothetical hybrid molecule could be designed by linking the this compound moiety to a coumarin scaffold. The design of such a hybrid would aim to combine the structural features of both molecules to create a new chemical entity with potentially synergistic or novel properties. The synthesis of such hybrids often involves standard organic chemistry reactions to connect the two molecular fragments through a suitable linker.

Structure-Activity Relationship (SAR) Studies of Analogues in Model Systems (exclusively non-human, non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In the context of this compound analogues, these studies are performed in non-human, non-clinical model systems to elucidate the structural requirements for a desired effect.

A notable example of an SAR study on this compound derivatives investigated their inhibitory activity against soybean 15-lipoxygenase (SLO), a plant-derived enzyme often used as a surrogate for its human counterparts in preliminary screening. nih.govresearchgate.net A series of 4-methoxyphenylacetic acid esters with varying ester groups were synthesized and their half-maximal inhibitory concentrations (IC50) against SLO were determined. nih.govresearchgate.net

The results of this study are summarized in the table below:

| Compound | Ester Group (R) | IC50 (µM) for SLO Inhibition |

| 7a | Methyl | > 50 |

| 7b | Ethyl | > 50 |

| 7c | Propyl | 12.5 |

| 7d | Allyl | 3.8 |

| 7e | Propargyl | 1.9 |

| 7f | n-Butyl | 25 |

| 7g | n-Pentyl | > 50 |

| 7h | n-Hexyl | > 50 |

Data sourced from a study on 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors. nih.govresearchgate.net

The SAR analysis revealed that the nature of the ester group significantly influences the inhibitory activity. The compounds with smaller, more rigid, and unsaturated ester groups, such as allyl and propargyl, exhibited the highest potency. nih.govresearchgate.net This suggests that the size, shape, and electronic properties of the ester moiety are critical for effective interaction with the active site of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques, such as cross-validation and external validation.

While no specific QSAR models for this compound derivatives were identified in the searched literature, the principles of QSAR could be readily applied to a dataset like the one presented in the SAR section. Descriptors such as the lipophilicity (logP), molar refractivity, and electronic parameters of the ester group could be correlated with the observed IC50 values to develop a predictive model for SLO inhibition.

Ligand-Receptor Interaction Profiling with Surrogate Biological Targets (in vitro focus)

To understand the molecular basis of the observed biological activity, in vitro ligand-receptor interaction profiling is employed. This involves studying the binding of the this compound analogues to a surrogate biological target, often a purified enzyme or receptor.

In the study of 4-methoxyphenylacetic acid esters as SLO inhibitors, molecular docking simulations were performed to investigate the binding mode of these compounds in the active site of the enzyme. nih.govresearchgate.net The docking studies revealed that the carbonyl group of the ester moiety is oriented towards the Fe(III)-OH center in the active site and is stabilized by a hydrogen bond with a hydroxyl group of an amino acid residue. nih.govresearchgate.net The study also suggested that lipophilic interactions between the ligand and the enzyme are a key factor in the inhibitory activity. nih.govresearchgate.net This in silico analysis provides a plausible explanation for the observed SAR, where the nature of the ester group influences the strength of these interactions.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

The principles of combinatorial chemistry, coupled with high-throughput synthesis and screening, have become indispensable in modern drug discovery and materials science. These strategies enable the rapid generation of large, structurally diverse libraries of compounds, significantly accelerating the identification of molecules with desired biological activities or material properties. The this compound scaffold, a common motif in various biologically active compounds, presents a valuable core for the construction of such libraries. Through the systematic and parallel modification of this central structure, researchers can efficiently explore a vast chemical space to identify novel derivatives with enhanced or entirely new functionalities.

The design of a combinatorial library based on the this compound core typically involves the strategic selection of diverse building blocks that can be readily attached to specific points of the scaffold. The primary points of diversification on a this compound molecule are the carboxylic acid group and potentially the phenyl ring through electrophilic aromatic substitution, although modification of the carboxylic acid is more common and straightforward for library synthesis.

Solution-Phase Parallel Synthesis:

One of the primary methods for generating libraries of this compound derivatives is through solution-phase parallel synthesis. This approach allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels, typically in a multi-well plate format. The ester or amide functional group is the most common target for diversification.

For the synthesis of an ester library, 4-methoxyphenylacetic acid can be reacted with a diverse array of alcohols. Similarly, an amide library can be constructed by reacting 4-methoxyphenylacetic acid with a variety of primary and secondary amines. To facilitate these reactions in a high-throughput manner, coupling agents and automated liquid handling systems are often employed.

A representative workflow for the parallel synthesis of a this compound amide library is outlined below:

Scaffold Preparation: 4-methoxyphenylacetic acid is dispensed into the wells of a microtiter plate.

Building Block Addition: A diverse collection of amine building blocks, dissolved in a suitable solvent, is added to the individual wells.

Coupling Agent Addition: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), is added to each well to facilitate amide bond formation.

Reaction and Work-up: The reaction plate is incubated under controlled conditions. Upon completion, a high-throughput purification method, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), is used to isolate the desired products.